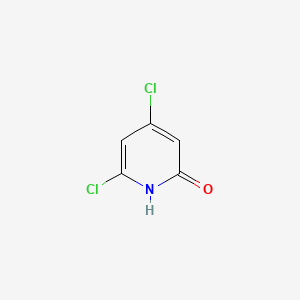

4,6-二氯吡啶-2(1H)-酮

描述

4,6-Dichloropyridin-2(1H)-one is a heterocyclic compound that serves as a key intermediate in the synthesis of various chemically and medicinally significant molecules. The compound features a pyridinone core with chlorine substituents at the 4 and 6 positions, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of 4,6-dichloropyridin-2(1H)-one derivatives can be achieved through a domino reaction starting from chalcones. This process involves a Michael addition followed by amination, intramolecular amidation, and dehydronitrosation, all occurring under metal and base-free conditions . Additionally, the synthesis of related heterocyclic compounds, such as dihydropyridin-2(3H)-ones, can be performed through a 6π-azaelectrocyclization of penta-2,4-dienamides, facilitated by intramolecular hydrogen bonding .

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been characterized using various techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Quantum chemical calculations, such as those performed using the B3LYP/6-311++G(d,p) level of theory, can also provide insights into the non-covalent interactions present within these molecules .

Chemical Reactions Analysis

4,6-Dichloropyridin-2(1H)-one derivatives can participate in further chemical reactions, such as Pd-catalyzed cross-coupling, to yield medicinally relevant 2,4,6-triaryl/heteryl pyridines . The presence of chlorine substituents on the pyridinone ring makes it a versatile intermediate for various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-dichloropyridin-2(1H)-one and its derivatives can be inferred from related compounds. For instance, the crystal structure and molecular modeling studies of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate reveal the presence of intermolecular hydrogen bonds and C=H...O interactions, which could influence the compound's solubility and stability . Similarly, the iron(II) complexes of pyridine derivatives with hydrogen bonding and sterically bulky substituents exhibit specific crystal packing and intermolecular interactions .

科学研究应用

Organopalladium(II) Complexes and Catalysis

Research by Isobe et al. (1986) explored the oxidative addition reactions of dichloropyridines with tetrakis(triphenylphosphine)palladium(0), leading to the formation of stable organopalladium(II) complexes. These complexes were found to catalyze cross-coupling reactions, highlighting their potential in catalysis and organic synthesis (Isobe, Nanjo, Nakamura, & Kawaguchi, 1986).

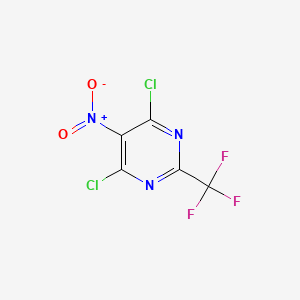

Non-Covalent Interactions in Thioureas

Zhang et al. (2018) synthesized thioureas using dichloropyrimidine derivatives. They investigated non-covalent interactions, such as hydrogen bonds and van der Waals interactions, within these compounds. This research is significant for understanding molecular interactions and designing molecules with specific properties (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, Song, et al., 2018).

Selective Functionalization Strategies

Marzi, Bigi, and Schlosser (2001) studied selective functionalization strategies for various dichloropyridines, including 4,6-dichloropyridin-2(1H)-one. Their research provides insights into achieving site-selective chemical modifications, crucial for synthesizing complex organic molecules (Marzi, Bigi, & Schlosser, 2001).

Building Blocks in Organic Synthesis

Figueroa‐Pérez et al. (2006) demonstrated that 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a related compound, is a versatile building block for synthesizing substituted 7-azaindole derivatives. This suggests similar potential for 4,6-dichloropyridin-2(1H)-one in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Light-E

mitting and Spontaneous Emission PropertiesZarins et al. (2020) investigated a series of compounds containing pyridine derivatives for their potential as light-emitting mediums. Their research on the photoluminescence properties of these compounds, including those related to dichloropyridine, is relevant for the development of novel light-emitting materials (Zarins, Pervenecka, Misiņa, Lazdoviča, Balodis, Vembris, & Kokars, 2020).

Triarylpyridine Synthesis

Maleki (2015) described new methods for synthesizing triarylpyridines, which are important due to their biological and pharmaceutical properties. The synthesis involved derivatives of dichloropyridine, indicating the compound's utility in creating biologically active molecules (Maleki, 2015).

Nucleophilic Substitution Studies

Chapyshev (1999) conducted research on the nucleophilic substitution reactions of dichloropyridines, providing valuable insights into the reactivity of these compounds. Such studies are fundamental for understanding the chemical behavior of 4,6-dichloropyridin-2(1H)-one and its derivatives (Chapyshev, 1999).

Regiochemical Substitution

Schlosser, Bobbio, and Rausis (2005) investigated the regioselective substitution of dichloropyridines, demonstrating how to control the site of reaction in these molecules. This research has significant implications for designing specific chemical reactions involving 4,6-dichloropyridin-2(1H)-one (Schlosser, Bobbio, & Rausis, 2005).

安全和危害

This involves understanding the potential risks associated with the compound. It could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.

未来方向

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.

属性

IUPAC Name |

4,6-dichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCAMLFCVLYRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617730 | |

| Record name | 4,6-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloropyridin-2(1H)-one | |

CAS RN |

68963-75-7 | |

| Record name | 4,6-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)